5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-11-16(20-9-5-6-10-20)21-17(19-13)15(12-18-21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJMOAEOYYTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give the desired pyrazolo[1,5-a]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives.
Scientific Research Applications
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown promising results as selective inhibitors of various kinases involved in cancer progression. For instance, recent studies have demonstrated that derivatives of this compound can inhibit protein kinases such as c-Abl and Flt-3, which are critical in several malignancies. The ability to target these kinases makes them valuable candidates for developing novel cancer therapeutics .
Enzymatic Inhibitors
Research has identified 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine as an effective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in immune response regulation and cancer cell survival. A study reported an IC50 value of 18 nM for a closely related compound, indicating high potency and selectivity against other isoforms of PI3K, which suggests potential applications in treating autoimmune diseases and certain cancers .
Synthesis and Structural Modifications
The synthesis of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves various synthetic strategies that enhance its biological activity. The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for modifications that can improve solubility and bioavailability. Recent advancements have focused on optimizing synthetic routes to produce derivatives with enhanced pharmacological profiles while maintaining favorable physicochemical properties .
Clinical Trials and Experimental Studies
Several derivatives of pyrazolo[1,5-a]pyrimidine are currently undergoing clinical trials for their efficacy in treating kinase-dependent diseases. For example, compounds targeting c-Kit and PDGFR have shown promise in preliminary studies for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) .
Material Science Applications
Beyond pharmacology, the unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration in material sciences. These compounds exhibit exceptional fluorescence characteristics that can be utilized in developing new materials for electronic applications or as fluorescent probes in biological imaging .
Summary Table of Applications
| Application Area | Description | Examples/Results |
|---|---|---|
| Antitumor Activity | Inhibition of kinases involved in cancer progression | Selective inhibition of c-Abl, Flt-3 |
| Enzymatic Inhibition | Targeting PI3Kδ for autoimmune diseases and cancers | IC50 = 18 nM for PI3Kδ inhibitors |
| Material Science | Utilization of photophysical properties for new materials | Development of fluorescent probes |
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor targets, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 7
The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituents at position 7. Key analogues include:
Key Observations :
- Pyrrolidin-1-yl vs. Morpholin-4-yl : Pyrrolidine’s smaller ring size and higher basicity may enhance blood-brain barrier penetration compared to morpholine, which improves aqueous solubility due to its oxygen atom .
- Piperazine Derivatives : The 4-methylpiperazine group in the 5-isopropyl analogue increases steric bulk and hydrogen-bonding capacity, making it potent against tropomyosin receptor kinase (Trk) in cancer .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents enhance metabolic stability and target affinity, as seen in anticancer derivatives .
Pharmacological Advantages and Limitations
- Advantages of Pyrrolidine Substituent :
- Limitations :
Biological Activity
5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its potential as an anticancer agent and its mechanisms of action.
Structure and Synthesis
The molecular formula of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 254.33 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 3 and 7 positions, which is critical for its biological activity.
Synthesis Pathways
Various synthetic routes have been explored to obtain this compound, often involving the reaction of substituted pyrazoles with appropriate amines or other nucleophiles. The optimization of these pathways has been essential for enhancing yield and purity.
Anticancer Properties
Recent studies have demonstrated that 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits significant anticancer activity. Notably, it has been shown to preferentially induce apoptosis in cancer cells deficient in the p21 protein, which is crucial for cell cycle regulation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.2 | Induction of apoptosis |
| HepG2 | 15.4 | Cell cycle arrest at G2/M phase |
| HCT116 | 12.8 | Inhibition of TrkA signaling |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of TrkA : The compound has shown strong inhibition against TrkA with IC50 values in the low nanomolar range (e.g., 1.7 nM), indicating its potential as a targeted therapy for cancers that exhibit TrkA overexpression .
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to increased apoptosis rates in sensitive cancer cell lines .
Structure-Activity Relationship (SAR)
SAR studies have identified key structural features that enhance the biological activity of pyrazolo[1,5-a]pyrimidines:
- Substitution Patterns : The presence of specific substituents at the phenyl and pyrrolidine moieties significantly influences potency. For instance, compounds with electron-donating groups on the phenyl ring show improved anticancer efficacy .
Table 2: SAR Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | 3 | Increased potency |
| Fluoro | 4 | Enhanced binding affinity |
| Pyrrolidine | 7 | Critical for Trk inhibition |
Case Studies
In a recent study published in MDPI, researchers evaluated a series of pyrazolo[1,5-a]pyrimidines and found that modifications around the carboxamide group significantly enhanced their anticancer properties. The introduction of heterocycles like morpholine also improved selectivity and reduced off-target effects .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?
Methodological Answer: The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or enaminones under reflux in polar aprotic solvents (e.g., pyridine, DMF). For example, substituents at position 7 (e.g., pyrrolidin-1-yl) are introduced via nucleophilic substitution or Pd-catalyzed coupling. Intermediates are characterized using:
Q. Q2. What spectroscopic techniques are critical for confirming the regiochemistry of substituents on the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer: Regiochemistry is confirmed via:
- NOESY/ROESY NMR : To identify spatial proximity of substituents (e.g., methyl at C5 vs. C7).
- Heteronuclear correlation (HSQC/HMBC) : To trace connectivity between protons and carbons (e.g., linking pyrrolidin-1-yl to C7).
- X-ray crystallography : For unambiguous assignment in crystalline derivatives .
Advanced Research Questions
Q. Q3. How can regioselective C–H functionalization at position 3 of pyrazolo[1,5-a]pyrimidine be achieved, and what catalysts optimize yield?
Methodological Answer: Regioselective halogenation (Cl/Br/I) at C3 is facilitated by hypervalent iodine reagents (e.g., PhI(OAc)₂) in acetonitrile at 80°C, achieving >85% yield. Electron-withdrawing substituents (e.g., –NO₂) enhance reactivity. For example:
Q. Q4. What strategies address contradictory cytotoxicity data in pyrazolo[1,5-a]pyrimidine derivatives across cancer cell lines?
Methodological Answer: Discrepancies arise from:
- Cell line-specific metabolism : Human liver microsomes (e.g., CYP1A2) may activate metabolites (e.g., hydroxylation at C3/C6), altering toxicity profiles.
- Assay design : Use parallel MTT assays in ≥3 cell lines (e.g., MCF-7, HepG2) with standardized protocols.
- Metabolite screening : LC-MS/MS to identify species-specific reactive intermediates (e.g., glutathione adducts) .
Q. Q5. How do substituent electronic effects influence the pyrazolo[1,5-a]pyrimidine scaffold’s binding to kinase targets (e.g., Trk, CDK9)?
Methodological Answer:
- Electron-donating groups (e.g., –OMe at C5): Enhance π-π stacking with hydrophobic kinase pockets.
- Electron-withdrawing groups (e.g., –CF₃ at C2): Improve solubility and hydrogen bonding.
- SAR validation : Molecular docking (AutoDock Vina) and MMPBSA free-energy calculations correlate substituent effects with IC₅₀ shifts .
Q. Q6. What experimental controls are essential when evaluating pyrazolo[1,5-a]pyrimidines as allosteric modulators of GPCRs or sigma receptors?
Methodological Answer:
Q. Q7. How can metabolic instability of pyrrolidin-1-yl substituents be mitigated in vivo?
Methodological Answer:
- Deuterium exchange : Replace labile C–H bonds in pyrrolidine with C–D to slow CYP450 oxidation.
- Prodrug approaches : Mask amines as tert-butyl carbamates, cleaved enzymatically in target tissues.
- Microsomal stability assays : Compare t₁/₂ in human vs. rat liver microsomes to predict species differences .
Data Contradiction Analysis
Q. Q8. How to resolve conflicting reports on the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines against Gram-negative vs. Gram-positive bacteria?
Methodological Answer: Discrepancies stem from:
- Membrane permeability : Gram-negative outer membrane reduces uptake of hydrophobic derivatives.
- Standardization : Use CLSI guidelines with adjusted inoculum densities (0.5 McFarland).
- Efflux pump inhibitors : Co-administrate with phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance mechanisms .
Q. Q9. Why do certain pyrazolo[1,5-a]pyrimidines exhibit dual kinase inhibition (e.g., Trk and CHK1), and how is selectivity optimized?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
